

An In-depth Technical Guide to 5-Acetamido-2-nitrophenylboronic Acid

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Compound of Interest

Compound Name: 5-Acetamido-2-nitrophenylboronic acid

Cat. No.: B581980

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For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Acetamido-2-nitrophenylboronic acid is a specialized organic compound that holds potential for various applications in research and development, particularly within the fields of medicinal chemistry and organic synthesis. Its unique molecular architecture, featuring a boronic acid moiety, an acetamido group, and a nitro group on a phenyl ring, provides a versatile platform for chemical modifications and targeted molecular interactions. This guide offers a comprehensive overview of its molecular structure, physicochemical properties, and potential applications, alongside detailed, albeit generalized, experimental protocols.

Molecular Structure and Properties

The molecular structure of **5-Acetamido-2-nitrophenylboronic acid** is characterized by a benzene ring substituted with three functional groups. The boronic acid group ($-\text{B}(\text{OH})_2$) at position 1 is a key feature, enabling various chemical reactions, most notably the Suzuki-Miyaura cross-coupling. The nitro group ($-\text{NO}_2$) at position 2 acts as an electron-withdrawing group, influencing the reactivity of the molecule. The acetamido group ($-\text{NHCOCH}_3$) at position 5 can participate in hydrogen bonding and offers a site for further chemical derivatization.

Chemical Identifiers:

- IUPAC Name: (5-Acetamido-2-nitrophenyl)boronic acid
- Molecular Formula: C₈H₉BN₂O₅
- SMILES: CC(=O)NC1=CC(=C(C=C1)B(O)O)N(=O)=O
- InChI: InChI=1S/C8H9BN2O5/c1-5(12)10-6-2-3-8(11(15)16)7(4-6)9(13)14/h2-4,13-14H,1H3, (H,10,12)

Quantitative Physicochemical Data

A summary of the key quantitative data for **5-Acetamido-2-nitrophenylboronic acid** is presented in the table below for easy reference and comparison.

Property	Value
Molecular Weight	223.98 g/mol
Melting Point	193-196 °C
Density	1.432 g/cm ³
Appearance	Yellow solid

Experimental Protocols

While a specific, detailed synthesis protocol for **5-Acetamido-2-nitrophenylboronic acid** is not readily available in the public domain, a plausible synthetic route can be devised based on established organic chemistry principles and procedures for analogous compounds. The following represents a generalized, multi-step experimental workflow.

Logical Workflow for Synthesis

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Caption: A potential synthetic pathway for **5-Acetamido-2-nitrophenylboronic acid**.

General Protocol for Suzuki-Miyaura Cross-Coupling

5-Acetamido-2-nitrophenylboronic acid can serve as a coupling partner in Suzuki-Miyaura reactions to form biaryl compounds. The following is a general protocol for such a reaction.

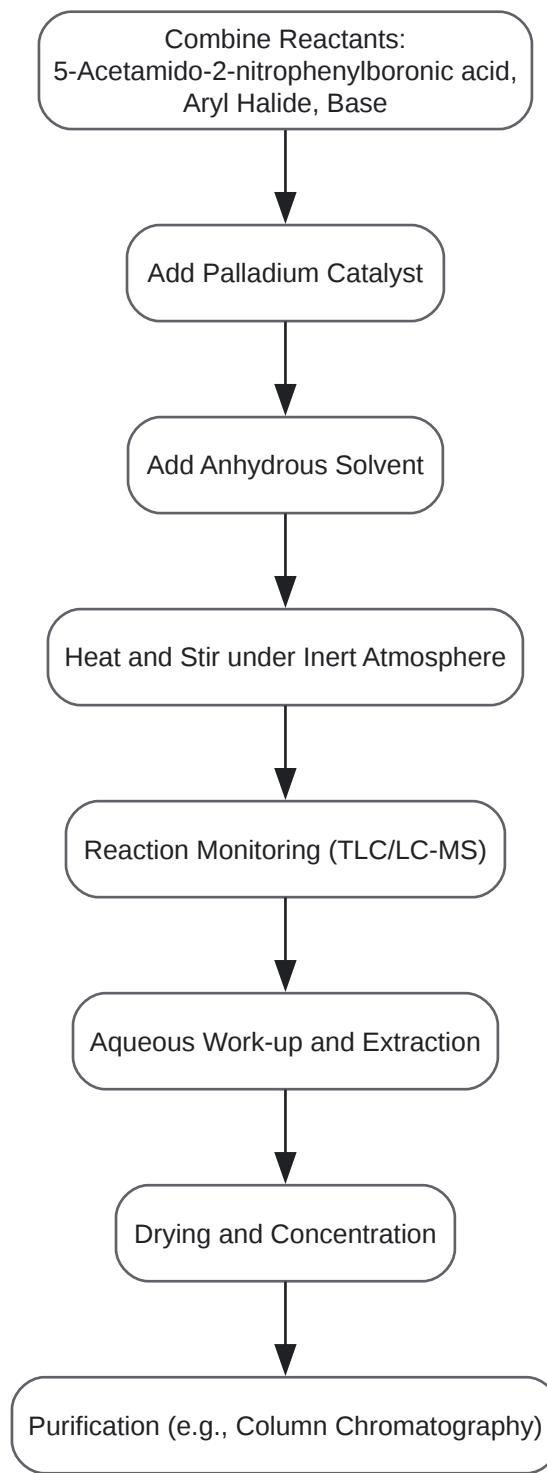
Materials:

- **5-Acetamido-2-nitrophenylboronic acid**
- Aryl halide (e.g., aryl bromide or iodide)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$)
- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4)
- Anhydrous solvent (e.g., dioxane, toluene, or DMF)

Procedure:

- To a flame-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add **5-Acetamido-2-nitrophenylboronic acid** (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2-3 equivalents).
- Add the palladium catalyst (typically 1-5 mol%).
- Add the anhydrous, degassed solvent.
- Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography.

Experimental Workflow for Suzuki-Miyaura Coupling



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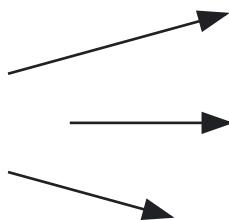
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Potential Applications in Drug Development and Research

While specific biological activities and signaling pathway involvements for **5-Acetamido-2-nitrophenylboronic acid** are not yet extensively documented, its structural motifs suggest several areas of potential interest for researchers and drug development professionals.

- Enzyme Inhibition: Boronic acids are a well-established class of enzyme inhibitors, with the boronic acid moiety capable of forming reversible covalent bonds with the active site serine residues of proteases. The acetamido and nitro groups can be tailored to enhance binding affinity and selectivity for specific enzyme targets.
- Chemical Probes and Biosensors: The phenylboronic acid scaffold is known to interact with diols, a common structural feature in saccharides. This property can be exploited in the design of chemical probes and biosensors for the detection and quantification of biologically important sugars.
- Medicinal Chemistry Scaffolding: This molecule serves as a versatile building block in medicinal chemistry. The three distinct functional groups offer multiple points for chemical modification, allowing for the synthesis of a diverse library of compounds for screening against various therapeutic targets.

Logical Relationship for Potential Applications



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Caption: Potential research and development applications of the core molecule.

Conclusion

5-Acetamido-2-nitrophenylboronic acid is a compound with significant potential for advanced applications in organic synthesis and medicinal chemistry. Its well-defined molecular structure and physicochemical properties, coupled with the versatile reactivity of the boronic acid group, make it a valuable tool for researchers. While detailed experimental data on its biological activity remains to be fully elucidated, its structural features suggest promising avenues for the development of novel enzyme inhibitors, chemical probes, and as a scaffold for the synthesis of new therapeutic agents. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its potential.

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